molecular formula C18H18FN5O B2877832 1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034289-65-9

1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2877832
CAS RN: 2034289-65-9
M. Wt: 339.374
InChI Key: DTHJLQCJZAGJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been studied for its ability to act as an inhibitor of various enzymes and receptors.

Scientific Research Applications

Anticancer Potential

One significant area of research focuses on the design and synthesis of pyrazole derivatives as potential anticancer agents. A study by Alam et al. (2016) explored novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides. These compounds were evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancerous cell lines, showing promising anticancer properties. The research emphasizes the potential of such compounds in developing new cancer treatments (Alam et al., 2016).

Hydrogel Applications

In another domain, Lloyd and Steed (2011) investigated the formation of hydrogels from 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acids, highlighting the role of anions in tuning the gels' physical properties. This research opens pathways for utilizing such compounds in designing materials with specific rheological and morphological characteristics, which could have applications in medical devices, drug delivery systems, or tissue engineering (Lloyd & Steed, 2011).

Antibacterial Activity

The quest for new antibacterial agents led Azab et al. (2013) to synthesize novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial drugs. Their research demonstrated that several synthesized compounds exhibited high antibacterial activities, indicating the potential of such chemical frameworks in contributing to the fight against bacterial infections (Azab et al., 2013).

Fluorescent pH Sensor

A unique application in the field of chemical sensing is represented by the work of Yang et al. (2013), who designed and synthesized a heteroatom-containing organic fluorophore capable of acting as a fluorescent pH sensor. This compound demonstrates aggregation-induced emission (AIE) and can reversibly switch its emission between blue and dark states upon protonation and deprotonation, showcasing its utility in detecting acidic and basic environments (Yang et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-13-11-17(14-3-2-8-20-12-14)23-24(13)10-9-21-18(25)22-16-6-4-15(19)5-7-16/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHJLQCJZAGJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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